2-(2-chloro-6-fluorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
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Description
2-(2-chloro-6-fluorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C20H16ClFN4O and its molecular weight is 382.82. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Research on related heterocyclic compounds focuses on the synthesis of novel derivatives, exploring their chemical properties and potential biological activities. For instance, studies have detailed the synthesis of various 1,2,4-triazolo and pyridazine derivatives, highlighting methods such as nucleophilic replacement and intramolecular cyclization as key steps in obtaining these compounds. The structural analysis, including Density Functional Theory (DFT) calculations and X-ray diffraction, provides insight into the compounds' molecular configurations and electronic properties, which are crucial for their biological activities and interactions (Sallam et al., 2021; Aggarwal et al., 2019).
Biological Activities
- The heterocyclic framework of these compounds serves as a foundation for investigating various biological activities. For example, certain triazolo[4,3-b]pyridazine derivatives have been evaluated for their anticonvulsant, antimicrobial, and cytotoxic activities. This includes assessing their potential against specific cell lines, exploring their efficacy in models of seizures, and their interactions with different bacterial and fungal strains (Kelley et al., 1995; Mamta et al., 2019).
Antiviral and Antitumor Potential
- Investigations into the antiviral and antitumor properties of triazolopyridazine derivatives suggest these compounds may offer new avenues for therapeutic development. Certain derivatives have shown promising antiviral activity against hepatitis A virus (HAV) and potential cytotoxic effects against various cancer cell lines, indicating their significance in developing new antiviral and anticancer agents (Shamroukh & Ali, 2008; Mamta et al., 2019).
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN4O/c1-12-6-7-14(10-13(12)2)18-8-9-19-24-25(20(27)26(19)23-18)11-15-16(21)4-3-5-17(15)22/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZROLNNOGXOGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN(C3=O)CC4=C(C=CC=C4Cl)F)C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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